REACTION_CXSMILES
|
ClC1C=CC=C(C(OO)=[O:9])C=1.[O:12]1[CH2:23][CH:13]1[CH2:14][O:15][C:16]1[CH:17]=[N:18][C:19]([CH3:22])=[CH:20][CH:21]=1>ClCCl>[O:12]1[CH2:23][CH:13]1[CH2:14][O:15][C:16]1[CH:17]=[N+:18]([O-:9])[C:19]([CH3:22])=[CH:20][CH:21]=1
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O1C(COC=2C=NC(=CC2)C)C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for a further 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rising to 32° C
|
Type
|
EXTRACTION
|
Details
|
is then extracted with 40 ml of saturated potassium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C(COC=2C=[N+](C(=CC2)C)[O-])C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |